H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

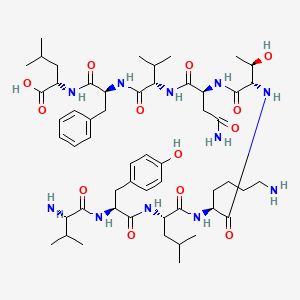

The compound “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” is a peptide composed of the amino acids valine, tyrosine, leucine, lysine, threonine, asparagine, phenylalanine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides like “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” can undergo various chemical reactions, including:

Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).

Reduction: Reduction of disulfide bonds to free thiols.

Substitution: Substitution reactions involving amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles and electrophiles depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine.

Scientific Research Applications

Molecular Recognition

The peptide has been studied for its ability to interact with synthetic receptors, such as cucurbiturils, which are used in supramolecular chemistry. These interactions are crucial for developing drug delivery systems and biosensors that can selectively bind to specific biomolecules . For example, the binding affinities of various peptides, including H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH, have been measured to understand their molecular recognition capabilities better.

Antioxidant Properties

Research indicates that peptides like this compound exhibit antioxidant properties. Antioxidant peptides can mitigate oxidative stress in cells, making them potential therapeutic agents for conditions associated with oxidative damage . Studies have demonstrated that specific peptide sequences can scavenge free radicals and enhance cellular defense mechanisms against oxidative stress.

Drug Development

Peptides are increasingly recognized as viable candidates for drug development due to their specificity and efficacy. This compound has been investigated for its role in modulating biological pathways and its potential use in treating various diseases, including cancer and neurodegenerative disorders. The peptide's structure allows it to interact with specific receptors or enzymes, potentially leading to therapeutic effects .

Therapeutic Peptides

The peptide has been explored as a therapeutic agent due to its ability to influence signaling pathways involved in cell survival and apoptosis. For instance, peptides that mimic or inhibit natural hormones can regulate physiological processes and may offer new treatment avenues for metabolic disorders or hormonal imbalances .

Neuroprotective Effects

In vitro studies have shown that certain peptide sequences exhibit neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines. For example, peptides derived from similar sequences have been observed to enhance cell viability under oxidative conditions by modulating apoptosis-related proteins . This suggests the potential of this compound in neuroprotection strategies.

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of peptides like this compound. Research has indicated that certain peptide sequences possess the ability to disrupt bacterial membranes or inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Comparative Data Table

Mechanism of Action

The mechanism of action of peptides like “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Acting as substrates or inhibitors of enzymes.

Proteins: Interacting with other proteins to influence their function and stability.

Comparison with Similar Compounds

Similar Compounds

H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH: Another peptide with a different sequence but similar applications.

H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids.

Uniqueness

The uniqueness of “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This peptide’s particular arrangement of amino acids can confer unique biological activities and properties not found in other peptides.

Biological Activity

H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology for its potential biological activities. This peptide consists of a sequence of amino acids that may exhibit various bioactive properties, including antimicrobial, anti-inflammatory, and antioxidant effects. Understanding its biological activity is crucial for exploring its applications in medicine and biotechnology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides similar to this compound. Peptides with hydrophobic and cationic characteristics have demonstrated effectiveness against various bacterial strains. For instance, certain synthetic peptides have shown significant inhibition of bacterial growth, indicating their potential as therapeutic agents against infections .

Anti-inflammatory Effects

Peptides derived from natural sources, such as marine organisms, have been reported to possess anti-inflammatory properties. The presence of specific amino acids, particularly branched-chain amino acids like valine and leucine, can enhance the anti-inflammatory response. This is critical in conditions such as arthritis and other inflammatory diseases . Studies suggest that peptides with similar structures to this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

Antioxidant properties are another area where peptides like this compound may play a significant role. Peptides rich in aromatic amino acids (such as tyrosine and phenylalanine) have been shown to scavenge free radicals effectively. This activity is essential for protecting cells from oxidative stress, which is linked to various chronic diseases .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of synthetic peptides, researchers tested a series of peptides against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that peptides with similar sequences to this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μg/mL depending on the specific peptide composition .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of peptide analogs in a murine model of inflammation. The study found that administration of these peptides led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The peptide's ability to inhibit NF-kB signaling pathways was identified as a key mechanism underlying this effect .

Study 3: Antioxidant Potential

A comparative analysis assessed the antioxidant potential of various peptides derived from marine sources. Peptides similar to this compound were shown to effectively reduce oxidative stress in cellular models, demonstrating their capability to enhance cellular defense mechanisms against oxidative damage .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and similar peptides:

Properties

Molecular Formula |

C54H85N11O13 |

|---|---|

Molecular Weight |

1096.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C54H85N11O13/c1-28(2)23-37(59-48(71)38(60-51(74)43(57)30(5)6)26-34-18-20-35(67)21-19-34)47(70)58-36(17-13-14-22-55)46(69)65-45(32(9)66)53(76)62-40(27-42(56)68)50(73)64-44(31(7)8)52(75)61-39(25-33-15-11-10-12-16-33)49(72)63-41(54(77)78)24-29(3)4/h10-12,15-16,18-21,28-32,36-41,43-45,66-67H,13-14,17,22-27,55,57H2,1-9H3,(H2,56,68)(H,58,70)(H,59,71)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,69)(H,77,78)/t32-,36+,37+,38+,39+,40+,41+,43+,44+,45+/m1/s1 |

InChI Key |

QUPYTXNRXKAOFI-LJPVJFLESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.